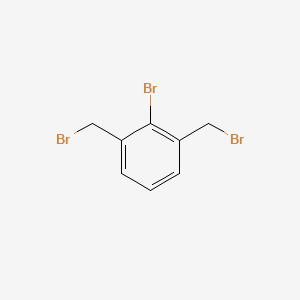

2-Bromo-1,3-bis(bromomethyl)benzene

Description

Propriétés

IUPAC Name |

2-bromo-1,3-bis(bromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYMWXREIPJGHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)CBr)Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347466 | |

| Record name | 2-Bromo-1,3-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25006-88-6 | |

| Record name | 2-Bromo-1,3-bis(bromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-BROMO-1,3-BIS-BROMOMETHYL-BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-1,3-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1,3-bis(bromomethyl)benzene, identified by the CAS number 25006-88-6 , is a polyhalogenated aromatic compound with significant utility in the realms of organic synthesis, materials science, and medicinal chemistry.[1][2] Also known by its synonym α,α',2-Tribromo-m-xylene, this molecule is characterized by a benzene ring substituted with a bromine atom at the 2-position and two bromomethyl groups at the 1 and 3 positions.[3][4] This unique arrangement of reactive moieties makes it a versatile building block for the synthesis of complex molecular architectures.[5] The presence of three bromine atoms, particularly the reactive benzylic bromides, allows for a variety of chemical transformations, positioning it as a key intermediate in the development of novel compounds.[5]

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, reactivity, potential applications in drug discovery, and essential safety and handling protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 25006-88-6 | [3][5] |

| Molecular Formula | C₈H₇Br₃ | [3][5] |

| Molecular Weight | 342.85 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Synonyms | α,α',2-Tribromo-m-xylene | [3][4] |

| Appearance | White to almost white or pale-yellow powder to crystal | [4] |

| Melting Point | Approximately 104.0 to 108.0 °C | [4] |

| Solubility | Low solubility in water, more soluble in organic solvents. | [1] |

| InChI | 1S/C8H7Br3/c9-4-6-2-1-3-7(5-10)8(6)11/h1-3H,4-5H2 | [5] |

| InChI Key | HSYMWXREIPJGHX-UHFFFAOYSA-N | [5] |

| SMILES | C1=CC(=C(C(=C1)CBr)Br)CBr | [5] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through the free-radical bromination of a suitable precursor, such as 2-bromo-1,3-dimethylbenzene.[7] This reaction commonly employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator like azobisisobutyronitrile (AIBN).[7]

The reaction proceeds via a free-radical chain mechanism. The initiator, AIBN, decomposes upon heating to generate radicals, which then abstract a hydrogen atom from NBS to produce a bromine radical. This bromine radical subsequently abstracts a benzylic hydrogen from the methyl groups of the starting material, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (either Br₂ generated in situ or NBS itself) to form the bromomethyl group. The process is repeated for the second methyl group.

Detailed Experimental Protocol: Synthesis from 2-Bromo-1,3-dimethylbenzene[9]

-

Reaction Setup : To a round-bottom flask, add 2-bromo-1,3-dimethylbenzene (5.0 g, 0.027 mol), N-bromosuccinimide (NBS, 9.6 g, 0.054 mol), and azobisisobutyronitrile (AIBN, 0.88 g, 0.0054 mol) to chloroform (100 ml).

-

Reaction Execution : Stir the mixture at reflux under a nitrogen atmosphere for 12 hours.

-

Workup : After cooling the reaction mixture to room temperature, filter the mixture to remove succinimide.

-

Solvent Removal : Remove the solvent from the filtrate under reduced pressure to yield a yellow solid.

-

Purification : Purify the crude product by flash column chromatography using a hexane-ethyl acetate (20:1) solvent system.

-

Final Product : Remove the solvent from the purified fractions to obtain this compound.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the high reactivity of its two bromomethyl groups, which are susceptible to nucleophilic substitution reactions. This bifunctionality allows it to act as a versatile linker or scaffold in the construction of more complex molecules.[5]

The benzene ring provides a rigid core, while the bromomethyl groups serve as reactive handles for introducing various functionalities. This makes the compound a valuable precursor for the synthesis of macrocycles, cyclophanes, and other intricate molecular architectures.[8] Its ability to bridge two nucleophilic sites is a key feature in supramolecular chemistry and materials science.

Relevance in Drug Development and Medicinal Chemistry

While specific applications of this compound in oncology research are not extensively documented, its structural motifs are relevant to drug design.[8] Halogenated organic compounds, particularly those containing bromine, are of significant interest in medicinal chemistry. The introduction of bromine can influence a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

Some studies have indicated that this compound exhibits biological activity, including the potential to inhibit cytochrome P450 enzymes such as CYP1A2 and CYP2C9.[5] This suggests that the compound could modulate drug metabolism pathways, which is a critical consideration in drug development.[5] Its electrophilic nature may also lead to interactions with various biological targets.[5] Furthermore, its structural framework makes it a candidate for use as a rigid scaffold to link two known pharmacophores, potentially leading to synergistic or novel biological activities.[8]

Safety and Handling

This compound is a hazardous substance that requires careful handling in a laboratory setting.[9][10]

GHS Hazard Statements:

Precautionary Measures:

-

Engineering Controls : Use only in a well-ventilated area, preferably under a chemical fume hood.[10]

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[4][9][10]

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9][10]

-

Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Store in a corrosives area and away from incompatible materials such as acids, bases, and alcohols.[10] Keep in a dark place under an inert atmosphere.

First Aid Measures:

-

Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Immediately call a poison center or doctor.[9]

-

Skin Contact : Take off immediately all contaminated clothing. Rinse skin with water.[4]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4][9]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[4][9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a rigid aromatic core and two reactive bromomethyl groups, allows for the construction of a wide array of complex molecules. While its direct applications in drug development are still emerging, its potential to modulate drug-metabolizing enzymes and serve as a scaffold for new therapeutic agents makes it a compound of interest for further research. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound.

References

- 1. CAS 25006-88-6: Benzene, 2-bromo-1,3-bis(bromomethyl)- [cymitquimica.com]

- 2. This compound|CAS 25006-88-6 [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 25006-88-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. Buy this compound | 25006-88-6 [smolecule.com]

- 6. 2-Bromo-1,3-bis-bromomethyl-benzene | C8H7Br3 | CID 621912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. benchchem.com [benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Bromo-1,3-bis(bromomethyl)benzene: Properties, Synthesis, and Applications in Research

Executive Summary: This technical guide provides an in-depth analysis of 2-Bromo-1,3-bis(bromomethyl)benzene, a polybrominated aromatic compound of significant interest to the scientific community. With a molecular weight of 342.85 g/mol , this versatile chemical intermediate serves as a critical building block in advanced organic synthesis, medicinal chemistry, and materials science.[1][2] This document details its physicochemical properties, outlines a standard synthesis and purification protocol, explores its applications with a focus on drug development, and provides essential safety and handling guidelines for laboratory use. The guide is intended for researchers, chemists, and professionals in drug discovery who require a thorough understanding of this compound's utility and technical considerations.

Chemical Identity and Physicochemical Properties

This compound, also known by its synonym α,α′,2-Tribromo-m-xylene, is an organic compound characterized by a benzene ring substituted with a bromine atom at the 2-position and two bromomethyl groups at the 1 and 3-positions.[1][3][4] This trifunctional arrangement, particularly the two reactive benzylic bromide moieties, makes it a highly valuable precursor for constructing more complex molecular architectures.[1] The compound typically appears as a white to off-white crystalline powder.[4][5] While it has low solubility in water, it is more soluble in common organic solvents.[4]

| Property | Value | Source(s) |

| Molecular Weight | 342.85 g/mol | [1][2] |

| Molecular Formula | C₈H₇Br₃ | [1][2][3] |

| CAS Number | 25006-88-6 | [1][3][4][6] |

| IUPAC Name | This compound | [1][2] |

| Common Synonyms | α,α′,2-Tribromo-m-xylene | [1][3][5] |

| Appearance | White to almost white powder/crystal | [4][5] |

| Melting Point | 104.0 to 108.0 °C | [5] |

| Solubility | Low in water; soluble in organic solvents | [4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through the bromination of a suitable precursor, such as 2-bromo-m-xylene. The core of this transformation relies on a free-radical halogenation mechanism, where the benzylic hydrogens of the methyl groups are selectively replaced by bromine atoms. N-Bromosuccinimide (NBS) is the reagent of choice for this purpose as it provides a low, constant concentration of bromine, which favors the desired substitution over competing electrophilic aromatic addition. The reaction is initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol: Synthesis from 2-Bromo-m-xylene

This protocol describes a representative lab-scale synthesis.

Materials:

-

2-Bromo-m-xylene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane and Ethyl Acetate (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-m-xylene in CCl₄.

-

Reagent Addition: Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution. The use of slightly more than two equivalents of NBS ensures the dibromination of both methyl groups.

-

Reflux: Heat the reaction mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be monitored by observing the consumption of solid NBS (which is denser than CCl₄) and the formation of succinimide (which is less dense and will float). Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.

-

Quenching: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution (to remove any remaining bromine), saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound as a crystalline solid.[1]

References

- 1. Buy this compound | 25006-88-6 [smolecule.com]

- 2. 2-Bromo-1,3-bis-bromomethyl-benzene | C8H7Br3 | CID 621912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. CAS 25006-88-6: Benzene, 2-bromo-1,3-bis(bromomethyl)- [cymitquimica.com]

- 5. This compound | 25006-88-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. calpaclab.com [calpaclab.com]

2-Bromo-1,3-bis(bromomethyl)benzene structure

An In-Depth Technical Guide to 2-Bromo-1,3-bis(bromomethyl)benzene: Synthesis, Reactivity, and Applications

Introduction

This compound, also known as α,α',2-Tribromo-m-xylene, is a trifunctional aromatic compound featuring a unique arrangement of reactive sites.[1][2] Its structure, comprising two highly reactive benzylic bromomethyl groups and a more stable aryl bromide on a central benzene ring, makes it a versatile and valuable building block in synthetic chemistry.[3] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its physicochemical properties, synthesis methodologies, chemical reactivity, and diverse applications in medicinal chemistry and materials science. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this document serves as a practical resource for leveraging this compound's synthetic potential.

Chapter 1: Physicochemical Properties and Structural Elucidation

The unique reactivity of this compound stems directly from its molecular architecture. Accurate identification and characterization are paramount before its use in any synthetic protocol.

Chemical Identity and Properties

The fundamental properties of this compound are summarized below for quick reference. It is typically a white to off-white crystalline solid under standard conditions.

| Identifier | Value |

| IUPAC Name | This compound[1][4] |

| Synonyms | α,α',2-Tribromo-m-xylene[2] |

| CAS Number | 25006-88-6[1][2] |

| Molecular Formula | C₈H₇Br₃[1][2] |

| Molecular Weight | 342.85 g/mol [1][4] |

| Appearance | White to almost white powder or crystals[3] |

| Melting Point | 104.0 - 108.0 °C[5] |

| SMILES | C1=CC(=C(C(=C1)CBr)Br)CBr[1][4] |

| InChI Key | HSYMWXREIPJGHX-UHFFFAOYSA-N[1][4] |

Structural Representation

The structure consists of a benzene ring substituted at positions 1 and 3 with bromomethyl (-CH₂Br) groups and at position 2 with a bromine atom. This arrangement provides three distinct points for chemical modification.

Caption: Structure of this compound.

Characterization

Structural confirmation and purity assessment are typically achieved using standard analytical techniques. Researchers have reported the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to characterize the compound after synthesis.[1]

Chapter 2: Synthesis Strategies

The most common and efficient synthesis of this compound involves the selective bromination of the methyl groups of a suitable precursor, 2-bromo-m-xylene. This transformation relies on a free-radical mechanism.

Principle: Free-Radical Benzylic Bromination

The synthesis hinges on the fact that the C-H bonds of benzylic carbons (the carbons attached to the benzene ring) are weaker than the C-H bonds of the aromatic ring itself.[6] This difference in bond dissociation energy allows for selective halogenation. The reaction is typically initiated by light (photobromination) or a radical initiator in the presence of N-bromosuccinimide (NBS).[7][8] NBS serves as a source of bromine radicals at a low and constant concentration, which minimizes side reactions like electrophilic addition to the aromatic ring.

The mechanism proceeds via a standard radical chain reaction:

-

Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) or UV light generates a small number of bromine radicals from NBS.

-

Propagation: A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups, forming a stable benzylic radical and HBr. This benzylic radical then reacts with NBS to form the bromomethyl product and a new succinimidyl radical, which continues the chain.

-

Termination: Two radicals combine to end the chain.

Experimental Protocol: Synthesis from 2-Bromo-m-xylene

This protocol describes a representative procedure for the synthesis. Note that 2-bromo-m-xylene can be synthesized from 2,6-dimethylaniline via a Sandmeyer reaction.[9]

Materials and Reagents:

-

2-Bromo-m-xylene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Solvent (e.g., Carbon tetrachloride or Chloroform)[1]

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Hexane and Ethyl acetate (for recrystallization)[1]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-m-xylene in the chosen solvent.

-

Addition of Reagents: Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN to the solution.

-

Reaction Execution: Heat the mixture to reflux. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within several hours.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield pure this compound as a crystalline solid.[1]

-

Synthesis Workflow

Caption: General workflow for the synthesis and purification.

Chapter 3: Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound arises from the differential reactivity of its three bromine substituents.

-

Benzylic Bromides (-CH₂Br): These are highly reactive towards nucleophiles via SN1 and SN2 substitution pathways. They are excellent leaving groups, making this compound an ideal precursor for introducing a 2-bromo-m-xylene scaffold into larger molecules.

-

Aryl Bromide (-Br): The bromine atom directly attached to the aromatic ring is significantly less reactive towards simple nucleophilic substitution. However, it can readily participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), providing an orthogonal site for chemical modification.

This differential reactivity allows for stepwise functionalization, making it a powerful tool for constructing complex molecular architectures.

Caption: Reactivity map of the functional groups.

Chapter 4: Applications in Research and Development

The unique trifunctional nature of this compound has led to its application in several high-value research areas.

Medicinal Chemistry and Drug Discovery

The ability to selectively modify the bromomethyl groups makes this compound a valuable scaffold for building libraries of new chemical entities.[1] A notable finding is its activity as a potential inhibitor of several cytochrome P450 enzymes, including CYP1A2 and CYP2C9.[1] These enzymes are critical in human drug metabolism. This inhibitory action suggests that derivatives of this compound could be explored as modulators of drug pharmacokinetics or as leads for therapies where P450 inhibition is desirable.[1]

Materials Science

In materials science, polyfunctional molecules like this are key for creating new polymers. The two bromomethyl groups can react with difunctional monomers to form polymers or act as cross-linking agents to impart specific thermal or mechanical properties to existing materials.[1] The presence of three bromine atoms also suggests potential utility in the development of flame-retardant materials.[1]

Coordination Chemistry

The compound serves as a precursor for synthesizing multidentate ligands. The bromomethyl groups can be converted into coordinating groups (e.g., phosphines, amines, or pyridines), and the resulting ligand can be used to form stable complexes with metal ions for applications in catalysis or materials science.[1]

Chapter 5: Safety, Handling, and Storage

Due to its reactivity, this compound is classified as hazardous and requires careful handling.

Hazard Identification

The compound is corrosive and can cause severe tissue damage upon contact.[10]

| GHS Classification | Hazard Statement |

| Skin Corrosion 1B | H314: Causes severe skin burns and eye damage[10] |

| Corrosive to Metals 1 | H290: May be corrosive to metals[10] |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[10]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[10][11]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[10]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept under an inert atmosphere (e.g., nitrogen or argon) and stored between 2-8°C.[12]

Conclusion

This compound is a highly versatile synthetic intermediate whose value lies in the differential reactivity of its benzylic and aryl bromide moieties. A thorough understanding of its synthesis via free-radical bromination, its distinct modes of reactivity, and its stringent safety requirements enables researchers to effectively utilize this compound as a building block for complex molecules, novel polymers, and potential therapeutic agents. Its documented impact on metabolic enzymes highlights its potential in the field of drug discovery, warranting further investigation.

References

- 1. Buy this compound | 25006-88-6 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. CAS 25006-88-6: Benzene, 2-bromo-1,3-bis(bromomethyl)- [cymitquimica.com]

- 4. 2-Bromo-1,3-bis-bromomethyl-benzene | C8H7Br3 | CID 621912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Xylene - Wikipedia [en.wikipedia.org]

- 7. Question: Explain why radical bromination of p-xylene forms C rather than.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Bromo-m-xylene synthesis - chemicalbook [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. 25006-88-6|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to 2-Bromo-1,3-bis(bromomethyl)benzene: Synthesis, Properties, and Applications in Drug Development

Abstract

This technical guide provides an in-depth analysis of 2-Bromo-1,3-bis(bromomethyl)benzene, a polyhalogenated aromatic compound with significant utility in advanced organic synthesis and medicinal chemistry. The document elucidates the compound's formal IUPAC nomenclature, physicochemical properties, and detailed synthetic protocols. Central to this guide is an exploration of its reactivity, focusing on the versatile benzylic bromide moieties that position it as a critical bifunctional linker and building block. We delve into its applications in drug development, including its role as a structural scaffold, its potential as an inhibitor of key metabolic enzymes like Cytochrome P450, and its utility as a precursor for complex active pharmaceutical ingredients (APIs). This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical architecture of this compound for therapeutic innovation.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental to its effective application in a research and development setting. This section outlines the formal nomenclature and key properties of this compound.

IUPAC Name and Chemical Identifiers

The compound is systematically named according to IUPAC conventions to ensure unambiguous identification. Its primary synonym, α,α',2-Tribromo-m-xylene, is also frequently encountered in the literature.[1][2]

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 25006-88-6 | [1][3][4][5] |

| Molecular Formula | C₈H₇Br₃ | [1][2][3][6] |

| Molecular Weight | 342.85 g/mol | [1][3] |

| Synonyms | α,α',2-Tribromo-m-xylene | [1][2] |

| InChI Key | HSYMWXREIPJGHX-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C1=CC(=C(C(=C1)CBr)Br)CBr | [1][3] |

Structural Elucidation

The molecule consists of a central benzene ring substituted with three bromine atoms. One bromine atom is directly attached to the aromatic ring at the C2 position, while two are part of bromomethyl (-CH₂Br) groups at the C1 and C3 positions.[1][6][7] This specific arrangement of reactive sites is crucial to its function as a versatile chemical linker.

Physicochemical Properties

The physical properties of the compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | White to almost white powder or crystalline solid | [6] |

| Melting Point | ~106 °C | [1] |

| Solubility | Low in water; soluble in organic solvents like chloroform, hexane, and ethyl acetate | [1][6] |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve selective bromination at the benzylic positions without affecting the aromatic ring.

Synthetic Strategy: The Rationale for Radical Bromination

The primary challenge in synthesizing this compound is the selective bromination of the methyl groups of a substituted xylene precursor. Direct bromination with Br₂ and a Lewis acid would result in electrophilic aromatic substitution. Therefore, a free-radical pathway is employed. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. NBS provides a low, constant concentration of Br₂, which favors radical substitution at the benzylic positions (the carbons adjacent to the benzene ring) over addition to the aromatic ring. The reaction is initiated by a radical initiator, such as benzoyl peroxide or AIBN, and photochemical energy (UV light).

Detailed Experimental Protocol: Synthesis from 2-Bromo-m-xylene

This protocol describes a common laboratory-scale synthesis.

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-m-xylene (1 equivalent) and a suitable solvent such as chloroform or carbon tetrachloride.[1]

-

Reagent Addition: Add N-bromosuccinimide (NBS) (2.2 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction Execution: Heat the mixture to reflux.[1] The reaction can be monitored by Thin-Layer Chromatography (TLC) to track the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct, being insoluble in the non-polar solvent, can be removed by filtration.

-

Extraction: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification and Characterization

The crude product is typically purified by recrystallization from a solvent system such as hexane and ethyl acetate to yield the pure this compound as a crystalline solid.[1]

-

Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[1]

Caption: General workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Mechanistic Insights

The synthetic value of this compound stems from its distinct reactive sites.

-

Nucleophilic Substitution: The two bromomethyl groups are highly reactive towards nucleophiles. The benzylic carbons are electrophilic, and the bromide ions are excellent leaving groups. This allows for facile Sₙ2 reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, making the compound an ideal bifunctional alkylating agent.[1]

-

Coordination Chemistry: The molecule can serve as a ligand precursor. The bromomethyl groups can be substituted with coordinating groups (e.g., triazoles), enabling the formation of novel coordination complexes.[1]

-

Electrophilic Aromatic Substitution: The bromine atom and the two alkyl groups on the benzene ring are deactivating, ortho-, para-directing substituents. This makes further electrophilic substitution on the ring challenging but predictable, typically directing incoming electrophiles to the C4 and C6 positions.

Core Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable tool for constructing complex molecular architectures relevant to pharmacology and materials science.

Application as a Bifunctional Linker in Medicinal Chemistry

The rigid meta-orientation of the two bromomethyl groups makes this compound an excellent scaffold for creating constrained molecular structures. A prominent application for its close analogue, 1,3-bis(bromomethyl)benzene, is in "peptide stapling."[8][9] This technique is used to lock a peptide into its bioactive conformation (e.g., an α-helix) by covalently linking the side chains of two amino acids.

This is particularly relevant in targeting protein-protein interactions. For example, stapled peptides have been developed to inhibit the interaction between p53 and its negative regulator, HDM2, a critical pathway in cancer therapy.[8] The bromomethyl groups react with the thiol side chains of two cysteine residues, creating a rigid, stable bridge. The additional bromine atom on the this compound scaffold offers a further point for modification, allowing for the attachment of solubility enhancers, imaging agents, or other pharmacological modifiers.

Caption: Conceptual diagram of peptide stapling using the compound as a linker.

Impact on Drug Metabolism: Cytochrome P450 Inhibition

Research has shown that this compound can act as an inhibitor of several cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9.[1] These enzymes are critical components of the drug metabolism system in the liver.

-

Implication for Drug Development: Inhibition of CYP enzymes can significantly alter the pharmacokinetics of co-administered drugs, potentially leading to increased drug exposure and toxicity. Therefore, understanding these interactions is vital. For drug development professionals, this compound can be used as a tool compound in vitro to study metabolic pathways or as a structural alert, indicating that derivatives might also possess CYP-inhibitory activity that needs to be assessed during preclinical development.

Precursor for API Synthesis and Materials Science

The compound serves as a versatile starting material. The reactive bromomethyl groups can be transformed into a wide array of other functional groups, enabling the construction of complex molecules with potential biological activity.[1] Its properties also suggest potential applications in material science, such as in the synthesis of specialized polymers or flame-retardant materials.[1]

Safety, Handling, and Storage

Due to its reactivity, this compound is a hazardous substance and must be handled with appropriate precautions.

Hazard Identification

The compound is classified with multiple hazards according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Code | Description | Source |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [4] |

| Corrosive to Metals | H290 | May be corrosive to metals | [4] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [3][10] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[4][10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a face shield.[4][11] A lab coat and appropriate protective clothing are mandatory to prevent skin contact.[10]

-

Handling Practices: Avoid creating and inhaling dust.[4][10] Wash hands thoroughly after handling.[4]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[4] Store locked up in an area designated for corrosive materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple halogenated aromatic; it is a highly functionalized and reactive building block with considerable potential for scientific innovation. Its defined stereochemistry and multiple reactive sites make it an invaluable tool in medicinal chemistry for creating constrained therapeutic molecules and as a versatile precursor in organic synthesis. Its documented interaction with metabolic enzymes further underscores its relevance in drug development research. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to exploit its unique chemical properties for the advancement of science and medicine.

References

- 1. Buy this compound | 25006-88-6 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 2-Bromo-1,3-bis-bromomethyl-benzene | C8H7Br3 | CID 621912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. calpaclab.com [calpaclab.com]

- 6. CAS 25006-88-6: Benzene, 2-bromo-1,3-bis(bromomethyl)- [cymitquimica.com]

- 7. This compound|CAS 25006-88-6 [benchchem.com]

- 8. Bridged Analogues for p53-Dependent Cancer Therapy Obtained by S-Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,3-Bis(bromomethyl)benzene|CAS 626-15-3 [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. angenechemical.com [angenechemical.com]

α,α',2-Tribromo-m-xylene properties

An In-depth Technical Guide to α,α',2-Tribromo-m-xylene: Synthesis, Properties, and Reactivity

Introduction

α,α',2-Tribromo-m-xylene is a polyhalogenated aromatic hydrocarbon featuring a benzene ring substituted with two methyl groups in a meta arrangement, a bromine atom on the aromatic ring, and a bromine atom on each of the methyl groups. As a functionalized xylene derivative, it holds potential as a versatile building block in organic synthesis, polymer chemistry, and materials science. Direct literature and experimental data on this specific isomer are notably scarce, necessitating a technical guide that synthesizes information from foundational chemical principles and data from closely related analogues.

This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of α,α',2-tribromo-m-xylene. It extrapolates its physicochemical properties, proposes a logical synthetic route, explores its reactivity, and discusses potential applications and analytical characterization methods. The insights presented are grounded in the established chemistry of brominated aromatics and benzylic halides, offering a robust framework for researchers interested in this compound.

Molecular Structure and Physicochemical Properties

The structure of α,α',2-tribromo-m-xylene combines an aryl halide with two benzylic halide functionalities. This unique arrangement of bromine atoms at both the aromatic ring (position 2) and the benzylic carbons (α and α') dictates its chemical behavior and potential utility.

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-1,3-bis(bromomethyl)benzene

This guide provides an in-depth exploration of the synthetic pathway for 2-Bromo-1,3-bis(bromomethyl)benzene, a key intermediate in various fields of chemical research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, a detailed experimental protocol, and the critical considerations for a successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound, also known as α,α',2-Tribromo-m-xylene, is a polyhalogenated aromatic compound with the chemical formula C₈H₇Br₃.[1] Its structure, featuring a benzene ring substituted with a bromine atom and two bromomethyl groups at the meta positions, makes it a highly versatile building block in organic synthesis.[2][3] The reactive bromomethyl groups serve as key functionalities for introducing the 2-bromo-m-xylene scaffold into larger, more complex molecular architectures. This attribute is of particular interest in the development of novel pharmaceutical agents, advanced materials, and ligands for coordination chemistry.

Strategic Approach to Synthesis: The Wohl-Ziegler Bromination

The most prevalent and efficient method for the synthesis of this compound is the free-radical bromination of 2-bromo-1,3-dimethylbenzene (also known as 2-bromo-m-xylene). This transformation is a classic example of a Wohl-Ziegler reaction, which selectively brominates the benzylic positions of alkyl-substituted aromatic compounds.[4][5][6]

Causality of Reagent Selection:

-

Starting Material: 2-Bromo-1,3-dimethylbenzene: This precursor already possesses the core aromatic structure and the bromine substituent at the desired position. The two methyl groups are the targets for bromination.

-

Brominating Agent: N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination over molecular bromine (Br₂).[7] The rationale for this selection is to maintain a low and constant concentration of bromine radicals in the reaction mixture.[8][9] This minimizes competing electrophilic addition reactions to the aromatic ring, which can occur with higher concentrations of Br₂.[7]

-

Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide: A radical initiator is essential to start the free-radical chain reaction.[10] AIBN is a common choice as it decomposes upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the bromination cascade.

-

Solvent: Carbon Tetrachloride (CCl₄) or other non-polar aprotic solvents: A non-polar aprotic solvent is used to dissolve the reactants and facilitate the reaction without interfering with the radical mechanism. Historically, CCl₄ was widely used, but due to its toxicity and environmental concerns, other solvents like cyclohexane or 1,2-dichlorobenzene are now preferred.[4][11]

Synthesis Pathway Overview

The synthesis of this compound can be visualized as a two-step process, starting from commercially available m-xylene.

Caption: Overall synthesis pathway from m-xylene.

Detailed Experimental Protocol: Wohl-Ziegler Bromination of 2-Bromo-1,3-dimethylbenzene

This protocol details the synthesis of this compound from 2-bromo-1,3-dimethylbenzene.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Bromo-1,3-dimethylbenzene | 185.06 | 10.0 g | 0.054 mol | Starting material |

| N-Bromosuccinimide (NBS) | 177.96 | 20.2 g | 0.114 mol | 2.1 equivalents |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.89 g | 0.0054 mol | 0.1 equivalents |

| Carbon Tetrachloride (CCl₄) | 153.82 | 200 mL | - | Solvent (or a suitable alternative) |

Step-by-Step Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.054 mol) of 2-bromo-1,3-dimethylbenzene in 200 mL of carbon tetrachloride.

-

Addition of Reagents: To the solution, add 20.2 g (0.114 mol) of N-bromosuccinimide and 0.89 g (0.0054 mol) of AIBN.

-

Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction is initiated by the decomposition of AIBN, which becomes evident by the evolution of nitrogen gas. The reaction is typically monitored by the consumption of NBS, which is denser than CCl₄ and will be consumed, while the by-product succinimide is less dense and will float.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product. The reaction is generally complete within 4-6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The succinimide by-product will precipitate out of the solution. Filter the mixture to remove the succinimide.

-

Purification: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Remove the solvent by rotary evaporation under reduced pressure.

-

Recrystallization: The crude product is typically a solid. Recrystallize the solid from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to obtain the pure this compound as a crystalline solid.

Mechanistic Insights: The Free-Radical Chain Reaction

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [wap.guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. Wohl-Ziegler Reaction [drugfuture.com]

- 7. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Bromination - Common Conditions [commonorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-1,3-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthetic pathways to obtain 2-Bromo-1,3-bis(bromomethyl)benzene, a key intermediate in organic synthesis. The primary focus is on a reliable and well-documented two-step synthesis commencing from commercially available 2,6-dimethylaniline. This document furnishes detailed experimental protocols, mechanistic insights, and characterization data to empower researchers in their synthetic endeavors.

Strategic Approach to Synthesis: A Two-Step Pathway

The synthesis of this compound, also known as α,α',2-Tribromo-m-xylene, is most effectively achieved through a two-step process. This strategy involves the initial preparation of 2-bromo-m-xylene followed by a selective free-radical bromination of the benzylic methyl groups. This approach offers superior control over the final product's structure and minimizes the formation of isomeric impurities often encountered in direct multi-bromination of m-xylene.

Synthetic Overview

Caption: Two-step synthetic route to this compound.

Step 1: Synthesis of the Key Intermediate: 2-Bromo-m-xylene

The initial step involves the conversion of 2,6-dimethylaniline (also known as 2,6-xilidine) to 2-bromo-m-xylene. This transformation is accomplished via a Sandmeyer-type reaction, a robust and widely utilized method for the introduction of a halide onto an aromatic ring via a diazonium salt intermediate.

Mechanistic Considerations

The reaction proceeds through the diazotization of the primary aromatic amine with sodium nitrite in the presence of a strong acid (hydrobromic acid), followed by the copper(I) bromide-catalyzed decomposition of the resulting diazonium salt. The copper(I) catalyst facilitates the displacement of the diazonium group by a bromide ion.

Detailed Experimental Protocol: Synthesis of 2-Bromo-m-xylene[1]

Materials:

-

2,6-Dimethylaniline (2,6-xilidine)

-

Ethanol (EtOH)

-

48% aqueous Hydrobromic acid (HBr)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous Sodium bicarbonate (NaHCO₃)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled to 0 °C, dissolve 2,6-dimethylaniline (1.0 mL, 8.12 mmol) in a mixture of ethanol (8.0 mL) and 48% aqueous HBr (4.0 mL).

-

Slowly add a solution of sodium nitrite (728 mg, 10.6 mmol) in water (1.0 mL) dropwise to the reaction mixture at 0 °C. Stir the mixture at this temperature for 15 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (699 mg, 4.87 mmol) in 48% aqueous HBr (4.0 mL). Add this solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, heat the reaction mixture to 95 °C and stir for 20 minutes.

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by flash column chromatography on silica gel using hexane as the eluent to afford 2-bromo-m-xylene as an orange oil.[1]

Expected Yield: Approximately 42%.[1]

Step 2: Benzylic Bromination to this compound

The second and final step is the selective bromination of the two methyl groups of 2-bromo-m-xylene at the benzylic positions. This is a free-radical chain reaction initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), with N-bromosuccinimide (NBS) serving as the brominating agent. The use of NBS is crucial as it provides a low, constant concentration of bromine, which favors benzylic substitution over electrophilic aromatic addition to the benzene ring.[2]

Mechanism of Benzylic Bromination

The reaction is initiated by the thermal decomposition of AIBN to form radicals. These radicals then abstract a hydrogen atom from a benzylic position of 2-bromo-m-xylene, generating a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine, which is present in low concentrations from the reaction of NBS with trace amounts of HBr, to form the desired product and a bromine radical, which propagates the chain reaction.[3]

Caption: Simplified mechanism of free-radical benzylic bromination.

Detailed Experimental Protocol: Synthesis of this compound[4]

Materials:

-

2-Bromo-m-xylene (2-Bromo-1,3-dimethylbenzene)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Chloroform (CHCl₃)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-bromo-1,3-dimethylbenzene (5.0 g, 0.027 mol) in chloroform (100 ml), add N-bromosuccinimide (9.6 g, 0.054 mol) and azobisisobutyronitrile (0.88 g, 0.0054 mol).

-

Stir the mixture at reflux under a nitrogen atmosphere for 12 hours.

-

After cooling, filter the mixture to remove the succinimide byproduct.

-

Remove the solvent from the filtrate under reduced pressure to yield a yellow solid.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate (20:1) mixture as the eluent.

-

Further purification can be achieved by recrystallization from a hot hexane-ethyl acetate (20:1) mixture to yield clear needles of this compound.[4]

Expected Yield: 53%.[4]

Product Characterization

The final product, this compound, is a white solid with a melting point of 104-106 °C.[4]

Spectroscopic Data:

-

¹H NMR (CDCl₃): δ 7.41 (d, J = 8.1 Hz, 2H, Ar-H), 7.28 (t, J = 8.1 Hz, 1H, Ar-H), 4.64 (s, 4H, 2 x CH₂Br).[4]

-

¹³C NMR (CDCl₃): δ 138.5, 131.3, 128.0, 126.6, 33.8.[4]

Data Summary

| Compound | Starting Material(s) | Reagents | Solvent | Yield |

| 2-Bromo-m-xylene | 2,6-Dimethylaniline | NaNO₂, HBr, CuBr | Ethanol/Water | 42% |

| This compound | 2-Bromo-m-xylene | NBS, AIBN | Chloroform | 53% |

Alternative Starting Material: m-Xylene

While the synthesis from 2-bromo-m-xylene is preferred for its selectivity, this compound can also be synthesized directly from m-xylene. However, this approach presents significant challenges in controlling the extent and position of bromination. The direct bromination of m-xylene can lead to a mixture of products, including mono-, di-, and other tris-brominated isomers, as well as products of aromatic bromination. Achieving a high yield of the desired this compound requires careful optimization of reaction conditions, which is often difficult to achieve. Therefore, the two-step synthesis outlined in this guide is the recommended and more reliable method for obtaining the pure target compound.

References

An In-depth Technical Guide to the Crystal Structure of 2-Bromo-1,3-bis(bromomethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Chemical Biology and Medicinal Chemistry

2-Bromo-1,3-bis(bromomethyl)benzene, a tribrominated derivative of m-xylene, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a central benzene ring functionalized with a bromine atom and two reactive bromomethyl groups, renders it a highly versatile building block for the construction of complex molecular architectures. The strategic placement of these functional groups allows for a range of chemical transformations, making it an invaluable tool for creating novel therapeutic agents and chemical probes.

This technical guide provides a comprehensive overview of the synthesis, crystal structure, and applications of this compound, with a particular focus on its relevance to drug development. By understanding the fundamental solid-state properties of this compound, researchers can better leverage its reactivity and structural features in the design of innovative molecular entities.

Synthesis and Crystallization: A Reproducible Protocol for High-Purity Material

The reliable synthesis of high-purity this compound is paramount for its successful application in subsequent chemical reactions and for obtaining high-quality single crystals for structural analysis. The following protocol, adapted from established literature, outlines a robust method for its preparation.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Bromo-1,3-dimethylbenzene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Chloroform (CHCl₃)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 2-bromo-1,3-dimethylbenzene (5.0 g, 0.027 mol) in chloroform (100 ml), add N-bromosuccinimide (9.6 g, 0.054 mol) and azobisisobutyronitrile (0.88 g, 0.0054 mol).

-

Stir the reaction mixture at reflux under a nitrogen atmosphere for 12 hours.

-

After cooling to room temperature, filter the mixture to remove the succinimide byproduct.

-

Remove the chloroform from the filtrate under reduced pressure to yield a yellow solid.

-

Purify the crude product by flash column chromatography on silica gel using a 20:1 hexane-ethyl acetate solvent system.

-

Combine the fractions containing the desired product (identified by thin-layer chromatography, Rf = 0.21 in hexane) and remove the solvent under reduced pressure to yield this compound as a solid.

Crystallization for X-ray Diffraction:

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound. While the specific crystallization solvent was not detailed in the primary crystallographic study, general techniques for growing high-quality crystals of brominated aromatic compounds can be employed.[2][3][4][5][6] A recommended starting point is the slow evaporation of a solution in a moderately volatile solvent system, such as a mixture of hexane and ethyl acetate.

Workflow for Synthesis and Purification

Caption: Synthetic workflow for this compound.

Crystal Structure Analysis: A Detailed Look into the Solid State

The crystal structure of this compound was determined by single-crystal X-ray diffraction and reported in Acta Crystallographica Section E: Structure Reports Online.[1] This analysis revealed several interesting and unusual features in its solid-state packing.

Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₈H₇Br₃ |

| Formula Weight | 342.85 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123 (2) |

| b (Å) | 15.678 (3) |

| c (Å) | 13.090 (3) |

| β (°) | 109.98 (3) |

| Volume (ų) | 1955.4 (7) |

| Z | 6 |

| Z' | 1.5 |

| Calculated Density (g/cm³) | 1.747 |

| CCDC Deposition Number | 616129 |

Key Structural Features

The asymmetric unit of this compound contains one and a half molecules, leading to the unusual Z' value of 1.5. This is a consequence of one of the two independent molecules exhibiting whole-molecule disorder with an inversion-symmetry-generated partner.[1]

The undisordered molecule displays expected geometrical parameters. The benzene ring is planar, and the C-Br bond lengths of the bromomethyl groups are within the typical range. The two bromomethyl groups are oriented on opposite sides of the benzene ring plane.[1] In contrast, the disordered molecule occupies a special position and is related to its other half by an inversion center.

The crystal packing of the undisordered molecules is characterized by π-π stacking interactions, which contribute to the stability of the crystal lattice.[1]

Molecular Structure Diagram

References

An In-depth Technical Guide to the Solubility of 2-Bromo-1,3-bis(bromomethyl)benzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Bromo-1,3-bis(bromomethyl)benzene, a key intermediate in organic synthesis. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, purification, and formulation development. This document synthesizes theoretical principles with practical insights, offering a predictive solubility profile, a detailed experimental protocol for solubility determination, and a discussion on the compound's stability in various solvent systems.

Introduction: The Significance of Solubility for a Versatile Building Block

This compound, with the chemical formula C₈H₇Br₃, is a polybrominated aromatic compound featuring a benzene ring substituted with a bromine atom and two bromomethyl groups.[1][2] This trifunctional structure makes it a highly versatile building block in organic synthesis, particularly in the construction of complex molecular architectures and polymers.[1] The reactive benzylic bromide moieties allow for a variety of nucleophilic substitution reactions, enabling the introduction of the 2-bromo-m-xylene backbone into a wide range of molecules.

The solubility of a reagent is a critical physical property that dictates its utility in a laboratory or industrial setting. For researchers and drug development professionals, a thorough understanding of a compound's solubility is essential for:

-

Reaction Homogeneity: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics and yield.

-

Purification Strategies: Techniques such as recrystallization are entirely dependent on the differential solubility of the target compound and impurities in a given solvent system at varying temperatures.

-

Formulation and Dosing: In pharmaceutical development, the solubility of an active pharmaceutical ingredient (API) or its intermediates directly impacts bioavailability and the choice of delivery vehicle.

-

Analytical Method Development: High-performance liquid chromatography (HPLC) and other analytical techniques require the analyte to be fully dissolved in the mobile phase.

This guide aims to provide a detailed understanding of the factors governing the solubility of this compound and to equip the reader with the knowledge to make informed decisions regarding solvent selection and handling.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇Br₃ | [1][2] |

| Molecular Weight | 342.86 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 104-108 °C | [3][4] |

| Structure | PubChem |

The molecule's structure is characterized by a largely nonpolar aromatic core with three polarizable carbon-bromine bonds. The absence of hydrogen bond donors and the significant molecular weight contribute to its crystalline nature and general insolubility in water.

Predicting Solubility: A "Like Dissolves Like" Approach

In the absence of extensive empirical solubility data for this compound, we can predict its behavior based on the well-established principle of "similia similibus solvuntur" or "like dissolves like."[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity.

The polarity of this compound is dominated by its large, nonpolar benzene ring. The three bromine atoms introduce some polarity through their electronegativity, creating dipole moments. However, the overall character of the molecule remains largely nonpolar to moderately polar.

Diagram: Factors Influencing Solubility

Caption: Relationship between solute structure, solvent properties, and solubility.

Based on this principle and data from structurally similar compounds, a qualitative solubility profile can be predicted:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar aromatic core of this compound suggests favorable interactions with nonpolar solvents through London dispersion forces. Toluene, being aromatic, will also engage in π-π stacking interactions, likely leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate, Tetrahydrofuran): These solvents possess a significant dipole moment, allowing them to interact with the polar C-Br bonds of the solute. Dichloromethane is often an excellent solvent for a wide range of organic compounds. Acetone and ethyl acetate are also expected to be effective solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): While these solvents are polar, their primary intermolecular force is hydrogen bonding. Since this compound cannot participate in hydrogen bonding as a donor, its solubility in these solvents may be more limited compared to polar aprotic solvents. However, simpler analogs like benzyl bromide are reported to be miscible with ethanol.[6][7][8]

-

Highly Polar Solvents (e.g., Water): The compound is expected to be virtually insoluble in water. The energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak interactions that would form between water and the nonpolar solute. Analogs such as 1,3-bis(bromomethyl)benzene are explicitly stated to be insoluble in water.[9]

Predicted Qualitative Solubility Table

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Hydrocarbons | Hexane, Cyclohexane | Moderate to Low | Dominated by weak dispersion forces. |

| Aromatic Hydrocarbons | Toluene, Benzene | High | Favorable dispersion forces and π-π stacking. Benzyl bromide is miscible with benzene.[7][8] |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | Good balance of polarity to interact with the C-Br bonds while being nonpolar enough to solvate the aromatic ring. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are good solvents for many organic compounds. Benzyl bromide is miscible with ether.[6][7][8] |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Polar aprotic nature allows for effective solvation. 2-Bromo-m-xylene is soluble in acetone.[10][11] |

| Esters | Ethyl Acetate | High | A versatile solvent expected to effectively dissolve the compound. |

| Alcohols | Methanol, Ethanol | Moderate | Can interact with the polar parts of the molecule, but the lack of H-bond donation from the solute may limit solubility. Benzyl bromide is miscible with ethanol.[6][7][8] |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | Strong dipoles can effectively solvate a wide range of solutes. |

| Aqueous | Water | Insoluble | The molecule is predominantly nonpolar and cannot overcome the strong hydrogen bonding network of water.[9] |

Stability and Reactivity in Solvents

The presence of reactive benzylic bromide functional groups in this compound necessitates a discussion of its stability in different solvent environments. Benzylic halides are susceptible to nucleophilic substitution reactions (SN1 and SN2).

-

Protic Solvents (e.g., Water, Alcohols): These solvents can act as nucleophiles, leading to solvolysis reactions. For instance, benzyl bromide is known to decompose slowly in contact with water to form benzyl alcohol and hydrogen bromide.[7] This reactivity is likely to be observed with this compound, especially upon heating or prolonged storage in solution. The reaction proceeds via a mechanism that can have both SN1 and SN2 character, with polar protic solvents favoring the SN1 pathway by stabilizing the resulting benzylic carbocation.[1][3]

-

Nucleophilic Aprotic Solvents (e.g., DMF, DMSO): While excellent solvents, these can also participate in substitution reactions under certain conditions, particularly at elevated temperatures. Care should be taken when heating solutions of this compound in these solvents for extended periods.

-

Non-Nucleophilic Solvents (e.g., Toluene, Hexane, Dichloromethane, Acetone): These solvents are generally considered inert towards benzylic bromides under typical reaction and purification conditions, making them ideal choices for many applications.

It is recommended to use freshly prepared solutions of this compound, especially in protic or potentially nucleophilic solvents, to avoid complications arising from degradation products.

Experimental Protocol for Solubility Determination

For applications requiring precise knowledge of solubility, experimental determination is necessary. The gravimetric method is a reliable and straightforward technique for determining the equilibrium solubility of a solid in a solvent.[10][12]

Workflow: Gravimetric Solubility Determination

Caption: Step-by-step workflow for the gravimetric determination of solubility.

Detailed Step-by-Step Methodology

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric pipettes

-

Evaporating dishes or tared glass vials

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or nitrogen stream for evaporation

Procedure:

-

Preparation of Saturated Solution: a. To a series of labeled vials, add an excess amount of this compound. The amount should be sufficient to ensure that undissolved solid remains at equilibrium. b. Accurately add a known volume (e.g., 5.00 mL) of the desired solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials on an orbital shaker or use a magnetic stir bar in each vial. b. Agitate the mixtures at a constant, recorded temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). A consistent concentration over time indicates that equilibrium has been reached.[12]

-

Sample Collection and Filtration: a. Remove the vials from the shaker and allow the undissolved solid to settle for at least 1 hour in the same temperature-controlled environment. b. Carefully draw the supernatant into a syringe, avoiding any solid particles. c. Attach a 0.22 µm syringe filter (chemically resistant to the solvent, e.g., PTFE) to the syringe. d. Discard the first portion of the filtrate (approximately 0.5 mL) to saturate the filter material. e. Collect the clear filtrate into a clean, dry vial.

-

Gravimetric Analysis: a. Pre-weigh a clean, dry evaporating dish on an analytical balance and record the weight (W₁). b. Accurately transfer a known volume of the clear filtrate (e.g., 2.00 mL) into the tared evaporating dish. c. Weigh the dish with the filtrate and record the weight (W₂). d. Carefully evaporate the solvent. This can be done under a gentle stream of nitrogen at room temperature or by placing the dish in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the solute. e. Once all the solvent has evaporated, dry the dish containing the solid residue in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This is confirmed by sequential weighings that do not differ significantly. f. Allow the dish to cool to room temperature in a desiccator before each weighing. g. Record the final constant weight of the dish with the dry solid (W₃).

-

Calculation: a. Mass of dissolved solid: Mass_solid = W₃ - W₁ b. Mass of solvent in the aliquot: Mass_solvent = W₂ - W₃ c. Solubility (in g/100 g of solvent): Solubility = (Mass_solid / Mass_solvent) * 100 d. To express solubility in mg/mL, use the volume of the aliquot taken and the mass of the solid obtained.

Conclusion and Recommendations

This compound is a predominantly nonpolar to moderately polar compound, a characteristic that dictates its solubility profile. It is expected to exhibit high solubility in aromatic and halogenated solvents such as toluene and dichloromethane, as well as in polar aprotic solvents like acetone and ethyl acetate. Its solubility is predicted to be moderate in alcohols and very low to negligible in water.

Due to the reactive nature of the benzylic bromide groups, caution is advised when using protic or nucleophilic solvents, especially at elevated temperatures, as solvolysis or substitution can occur. For applications requiring high purity and stability, non-nucleophilic solvents are recommended.

For precise quantitative data, the provided gravimetric experimental protocol offers a reliable method for determining the solubility of this compound in any solvent of interest. This information is invaluable for optimizing reaction conditions, developing purification strategies, and advancing research and development objectives.

References

- 1. Benzene, 1,3-bis(bromomethyl)- [webbook.nist.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzyl bromide | 100-39-0 [chemicalbook.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzyl bromide CAS#: 100-39-0 [m.chemicalbook.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Sciencemadness Discussion Board - Improved Synthesis of Benzyl Bromide by Free Radical Bromination - Powered by XMB 1.9.11 [sciencemadness.org]

- 12. uomus.edu.iq [uomus.edu.iq]

A Senior Scientist's Guide to 2-Bromo-1,3-bis(bromomethyl)benzene: Properties, Hazards, and Safe Handling Protocols

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling and scientific context of 2-Bromo-1,3-bis(bromomethyl)benzene. As a reactive trivalent bromine compound, its utility as a building block in organic synthesis is matched by its significant hazardous properties, demanding rigorous adherence to safety protocols. This guide moves beyond a simple recitation of safety data, delving into the causality behind handling procedures and emergency responses.

Compound Identification and Physicochemical Properties

This compound, also known as α,α',2-Tribromo-m-xylene, is a halogenated aromatic hydrocarbon.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom and two bromomethyl groups, makes it a versatile reagent in medicinal chemistry and material science.[3] The bromomethyl groups are particularly reactive, serving as key functional handles for introducing the xylyl backbone into more complex molecular architectures.

Below is a summary of its key identifiers and physical properties.

| Identifier | Value | Source(s) |

| CAS Number | 25006-88-6 | [3][4] |

| Molecular Formula | C₈H₇Br₃ | [2][3] |

| Molecular Weight | 342.85 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 104.0 to 108.0 °C | [1][5] |

| InChI Key | HSYMWXREIPJGHX-UHFFFAOYSA-N | [3] |

Hazard Analysis: A Mechanistic Perspective

The primary hazards associated with this compound stem from its reactivity, particularly the lability of the benzylic bromides. These groups can act as alkylating agents, reacting readily with nucleophiles. This reactivity is the basis for its synthetic utility but also for its corrosive and irritant effects on biological tissues.

GHS Classification and Rationale

The Globally Harmonized System (GHS) classification for this compound is severe, warranting the "Danger" signal word.[4] The primary classifications are summarized below.

| Hazard Class | Hazard Code | Description |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage |

| Serious Eye Damage | H318 | Causes serious eye damage |

| Corrosive to Metals | H290 | May be corrosive to metals |

Source: TCI Safety Data Sheet[1][4]

The H314 (Causes severe skin burns and eye damage) classification is the most critical for laboratory personnel. Upon contact with skin or mucous membranes, the bromomethyl groups can alkylate proteins and other biomolecules, leading to rapid cell death and chemical burns. The resulting tissue damage is severe and immediate medical attention is crucial. This is a more severe classification than simple irritation (H315).[6]

The H290 (May be corrosive to metals) classification is likely due to the potential release of hydrobromic acid (HBr) upon decomposition or reaction with moisture, which can attack metallic storage containers and equipment.

Core Directive: Safe Handling and Exposure Control

A proactive and informed approach to handling is paramount. The following protocols are designed as a self-validating system to minimize exposure risk.

Engineering Controls and Personal Protective Equipment (PPE)

The primary defense against exposure is a robust system of engineering controls, supplemented by appropriate PPE.

-

Ventilation: All handling of solid this compound must be conducted within a certified chemical fume hood to control dust and potential vapors.[4][7] Local exhaust ventilation is critical at the point of transfer.[4]

-

Personal Protective Equipment (PPE): The selection of PPE is non-negotiable and should be based on the compound's severe corrosive properties.

-

Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][7]

-

Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory to protect against dust particles and splashes.[4][7]

-